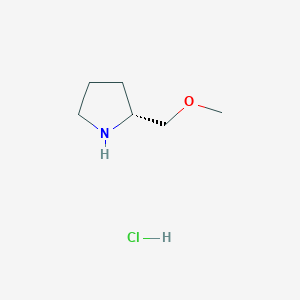
3-Methanesulfonyl-2-phenylpropanoic acid
Descripción general
Descripción
“3-Methanesulfonyl-2-phenylpropanoic acid” is a sulfone-based organic compound. It has a molecular formula of C10H12O4S and a molecular weight of 228.26 g/mol .
Molecular Structure Analysis
The molecular structure of “3-Methanesulfonyl-2-phenylpropanoic acid” can be represented by the SMILES string O=C(O)C(C1=CC=CC=C1)CS(=O)(C)=O .
Aplicaciones Científicas De Investigación
Methods of Application : The compound is studied for its adsorption on mesoporous carbon sorbents, which could be used as enterosorbents for treating gastrointestinal diseases. Physicochemical methods like IR, NMR, and X-ray photoelectron spectroscopy are employed .
Results : The studies have shown that the modified carbon sorbents with 3-phenylpropanoic acid are promising for medical use, particularly for gastrointestinal treatments .
Results : The use of such compounds in cosmetics has been linked to improved skin health due to their positive effects on the human body .
Results : The addition of phenylpropanoids has been effective in preserving food quality and extending the shelf life of various food products .
Results : The approach has shown promise in overcoming the poor solubility of the acid in biological media, making it more applicable as a drug .
Results : The studies contribute to the understanding of molecular motions, which is crucial for the development of molecular machines and switches .
Results : The process has achieved high selectivity and yield, indicating a promising method for methane valorization and contributing to environmental sustainability .
Results : The use of 3-Methanesulfonyl-2-phenylpropanoic acid in electroplating has resulted in higher concentrations of metal salts in solutions compared to traditional acids, leading to more efficient plating operations .
Results : Its incorporation into perfumes and other scented products has been successful in creating long-lasting and appealing fragrances .
Results : Supplements containing this compound have shown to contribute positively to health, although specific quantitative data may vary depending on the product and usage .
Results : Research has indicated that such biomaterials could be more biocompatible and functional, although further studies are needed to confirm these outcomes .
Results : The application of 3-Methanesulfonyl-2-phenylpropanoic acid in microelectronics has led to improved manufacturing processes and higher-quality electronic components .
Results : The use of 3-Methanesulfonyl-2-phenylpropanoic acid as a solvent has been effective in facilitating various industrial processes .
Results : The addition of 3-Methanesulfonyl-2-phenylpropanoic acid as a flavoring agent has been effective in creating appealing and distinctive flavors in food products .
Results : The use of this compound as a color restorer has helped in preserving the visual quality of food items, contributing to their marketability .
Results : Its application as an emulsifier has been successful in enhancing the stability and shelf life of emulsified food products .
Results : 3-Methanesulfonyl-2-phenylpropanoic acid has been effective as a sweetener, providing a desirable taste without the added calories .
Results : The inclusion of 3-Methanesulfonyl-2-phenylpropanoic acid for technological purposes has contributed to the efficiency and effectiveness of food production systems .
Results : The use of 3-Methanesulfonyl-2-phenylpropanoic acid in detergents has been successful in creating products with long-lasting and appealing fragrances .
Direcciones Futuras
Propiedades
IUPAC Name |
3-methylsulfonyl-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-15(13,14)7-9(10(11)12)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOARKMBLJODMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methanesulfonyl-2-phenylpropanoic acid | |
CAS RN |
1341947-50-9 | |
| Record name | 3-methanesulfonyl-2-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Boc-2,7-diazaspiro[4.5]decane oxalate](/img/structure/B1443847.png)
![2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1443848.png)


![9-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole](/img/structure/B1443852.png)




